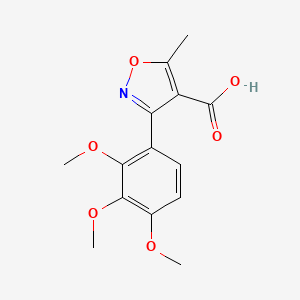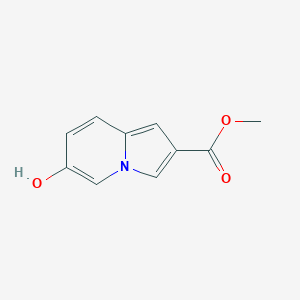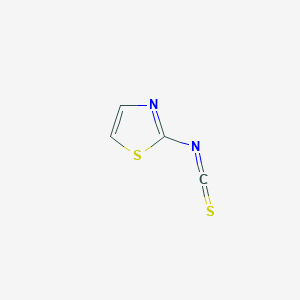![molecular formula C23H24FN3O3 B13703215 tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)
tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a fluorobenzyl group, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and fluorobenzyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: This compound can participate in condensation reactions, forming larger molecules under specific conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It may be investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: This compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorobenzyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate can be compared with similar compounds such as:
- tert-Butyl 6-((4-cyano-2-chlorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate
- tert-Butyl 6-((4-cyano-2-bromobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate These compounds share structural similarities but differ in their halogen substituents, which can significantly affect their reactivity and biological activity. The presence of different halogens (fluorine, chlorine, bromine) can influence the compound’s stability, solubility, and interaction with biological targets .
Eigenschaften
Molekularformel |
C23H24FN3O3 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
tert-butyl 4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C23H24FN3O3/c1-23(2,3)30-22(28)27-11-9-17(10-12-27)20-5-4-6-21(26-20)29-15-18-8-7-16(14-25)13-19(18)24/h4-9,13H,10-12,15H2,1-3H3 |
InChI-Schlüssel |
HVFJPCIEZKMLOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)



![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)
![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)
![2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B13703165.png)


![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)



